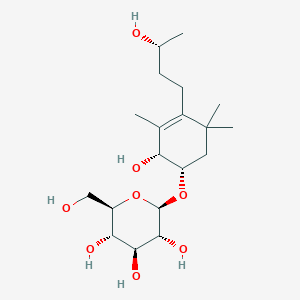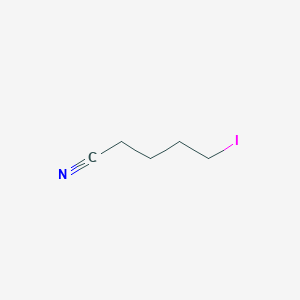
Turpinionoside D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Turpinionoside D is a natural product found in Turpinia ternata with data available.
Scientific Research Applications
Biofuel Potential
- Turpentine oil, which contains compounds related to Turpinionoside D, has been researched for its potential as a biofuel. Studies have explored its combustion performance and exhaust emission characteristics when blended with conventional diesel fuel, demonstrating its viability as a renewable energy source (Anand, Saravanan, & Srinivasan, 2010).
Phytochemical Composition
- Research on leaves of Breynia officinalis, which contain Turpinionoside D, has isolated various terpenic glucosides, revealing the diverse phytochemical composition of these plants. This study contributes to understanding the chemical structures and potential applications of these compounds in various fields (Morikawa et al., 2004).
Medicinal Plant Research
- Turpinionosides, including Turpinionoside D, have been isolated from plants like Turpinia ternata Nakai. Their structures and potential medicinal properties contribute to the pharmacological knowledge of plant-based compounds and their applications in traditional and modern medicine (Yu et al., 2002).
Osteoblastic Function Enhancement
- Chemical constituents from Artemisia iwayomogi, including Turpinionoside D, have shown significant effects on the function of osteoblastic MC3T3-E1 cells. This research indicates the potential of these compounds in enhancing bone health and treating related diseases (Ding et al., 2009).
DNA Strand Scission Effects
- Compounds related to Turpinionoside D have been found to mediate DNA strand scission, indicating potential applications in the study of genetics and perhaps even in the development of certain types of pharmaceuticals (Wu et al., 2011).
Chemical Characterization in Traditional Medicine
- Studies have characterized the chemical constituents of Folium Turpiniae, related to Turpinionoside D, for their use in traditional Chinese medicine. This research enhances the understanding of traditional remedies and their potential applications in modern healthcare (Li et al., 2013).
Genotoxic and Cytotoxic Effects
- Research assessing the effects of turpentine, containing compounds like Turpinionoside D, has shown significant genotoxic and cytotoxic effects. This is crucial for understanding the safety and potential risks associated with these compounds, especially in occupational settings (Kević Dešić et al., 2023).
Therapeutic Properties in Operculina turpethum
- Operculina turpethum, containing Turpinionoside D, has been reviewed for its bioactive components and pharmacological properties. This contributes to the understanding of its use in treating various ailments and the potential for developing new medicinal applications (Gupta & Ved, 2017).
properties
Product Name |
Turpinionoside D |
|---|---|
Molecular Formula |
C19H34O8 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(1S,2R)-2-hydroxy-4-[(3R)-3-hydroxybutyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O8/c1-9(21)5-6-11-10(2)14(22)12(7-19(11,3)4)26-18-17(25)16(24)15(23)13(8-20)27-18/h9,12-18,20-25H,5-8H2,1-4H3/t9-,12+,13-,14-,15-,16+,17-,18-/m1/s1 |
InChI Key |
QYRQYBHQCMVSQX-NOPABDHCSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H]([C@@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)CC[C@@H](C)O |
Canonical SMILES |
CC1=C(C(CC(C1O)OC2C(C(C(C(O2)CO)O)O)O)(C)C)CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)





![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)
![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)




![2-[(3-Nitro-2-pyridinyl)sulfanyl]-4-styrylpyrimidine](/img/structure/B1365644.png)